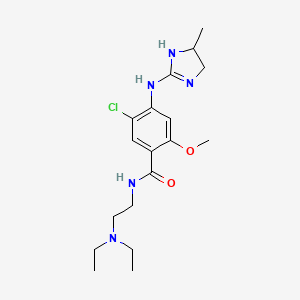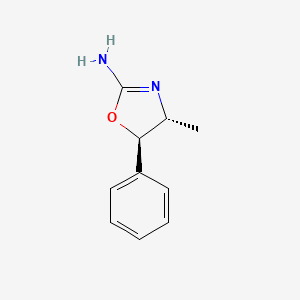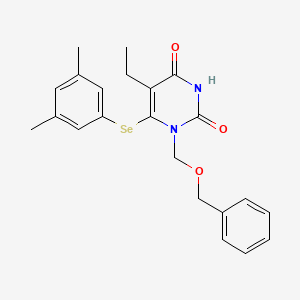
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethyl group, and a phenylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of seleno reagents and specific catalysts to ensure the correct attachment of the seleno group to the dimethylphenyl ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the seleno group back to its original state or to other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced seleno compounds, and various substituted pyrimidinediones. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- involves its interaction with specific molecular targets. The seleno group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA and other cellular components, leading to various biological effects. The exact pathways involved are still under investigation, but studies suggest that the compound can influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-5-ethyl-1-((phenylmethoxy)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)oxy)-5-ethyl-1-((phenylmethoxy)methyl)-
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((phenylmethoxy)methyl)- distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique redox properties and biological activities that are not observed in their sulfur, nitrogen, or oxygen analogs. This makes the compound particularly interesting for research in areas such as oxidative stress and redox biology .
Eigenschaften
CAS-Nummer |
172256-05-2 |
|---|---|
Molekularformel |
C22H24N2O3Se |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3Se/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
InChI-Schlüssel |
KKRIVKJTVKGDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



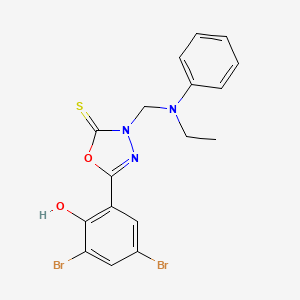
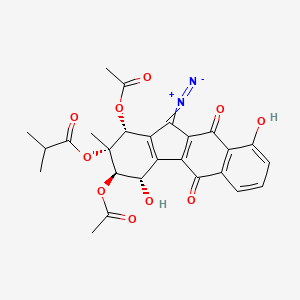
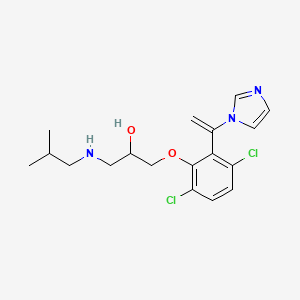
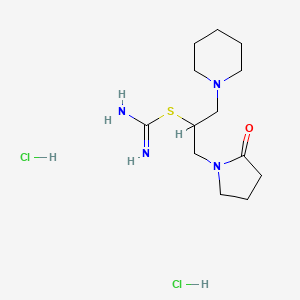
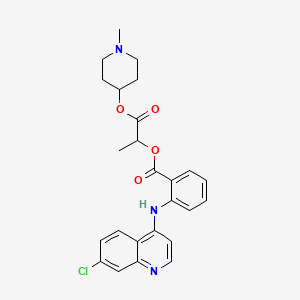

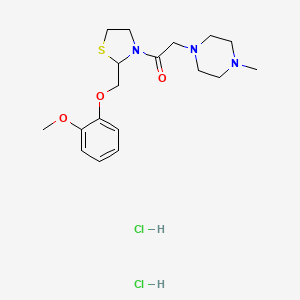
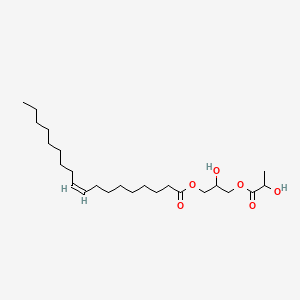
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
